3-chloro-2-[5-[(Z)-2-nitroprop-1-enyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
The compound “3-chloro-2-[5-[(Z)-2-nitroprop-1-enyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a pyridine ring, a nitro group, a trifluoromethyl group, and a chloro group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic and planar, while the nitro, trifluoromethyl, and chloro groups would add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group could undergo reduction reactions, while the pyridine ring could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like nitro could increase its solubility in polar solvents .Scientific Research Applications
Multicomponent Synthesis
A multicomponent approach led to the formation of 2,4-diamino-5-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5H-chromeno[2,3-b]pyridine-3-carbonitriles, with potential biomedical applications (Elinson et al., 2018).
Antioxidant and Antimicrobial Synthesis
A novel series of 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines exhibited promising antioxidant and antimicrobial properties (Bonacorso et al., 2015).
Domino Reactions for Pyrazolo[3,4-B]Pyridines
L-Proline catalysis enabled the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, involving multiple bond formations in one operation (Gunasekaran et al., 2014).
Insecticidal and Fungicidal Activities
Novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides showed potential as insecticides and fungicides (Zhu et al., 2014).
Electroluminescence in OLEDs
Pyrazol-pyridine ligands were used in orange-red iridium(III) complexes for OLEDs, achieving high external quantum efficiency (Su et al., 2021).
Synthesis of Key Intermediates for Insecticides
Luminescent pH Sensor
A rhenium(I) tricarbonyl complex with a 3-(pyridin-2-yl)pyrazole chromophoric ligand was developed as a luminescent pH sensor for a wide pH range (Lam et al., 2000).
Scalable Process for Insecticidal Candidates
A scalable process was developed for synthesizing a key intermediate, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, used in insecticidal candidates like tyclopyrazoflor (Yang et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-chloro-2-[5-[(Z)-2-nitroprop-1-enyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O2/c1-7(20(21)22)4-9-2-3-18-19(9)11-10(13)5-8(6-17-11)12(14,15)16/h2-6H,1H3/b7-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUFDTCJRDOIFK-DAXSKMNVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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